molecular formula C13H17NO2 B13555430 4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid

4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13555430
M. Wt: 219.28 g/mol
InChI Key: GPWZXELQGMKLTF-UHFFFAOYSA-N
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Description

4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrolidine ring substituted with a 2-ethylphenyl group and a carboxylic acid group, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids with high yields and enantiomeric excess.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar organocatalytic methods. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes by binding to active sites or receptors. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2,5-diones: These compounds have different substitution patterns and biological activities.

    Prolinol: A derivative of proline, used in asymmetric synthesis and as a chiral ligand.

    Pyrrolizines: These compounds have a fused bicyclic structure and are used in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-2-9-5-3-4-6-10(9)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16)

InChI Key

GPWZXELQGMKLTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2CNCC2C(=O)O

Origin of Product

United States

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